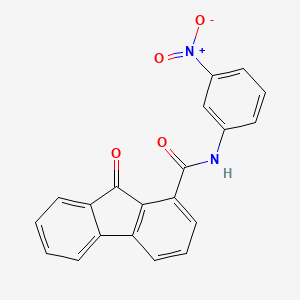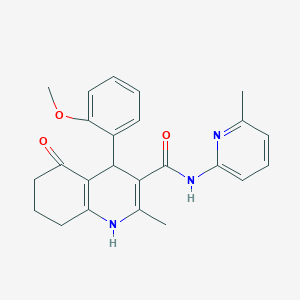![molecular formula C19H14BrNO6 B5030739 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5030739.png)
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a derivative of the natural product curcumin, which has been shown to possess anti-inflammatory and anti-cancer properties.
Wirkmechanismus
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid exerts its therapeutic effects through multiple mechanisms of action. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDACs, which are involved in cancer progression and inflammation. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to have various biochemical and physiological effects in animal models. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to reduce tumor growth and angiogenesis in cancer models. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has also been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. In Alzheimer's disease models, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to reduce amyloid beta accumulation and improve cognitive function. In diabetes models, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid is its potential therapeutic applications in various diseases. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for drug development. However, one limitation of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
For research on 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid include further studies on its safety and efficacy in human clinical trials. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid are needed to determine the optimal dosing and administration route. Further studies on the mechanism of action of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid are also needed to fully understand its therapeutic potential. Finally, studies on the synthesis of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid derivatives with improved solubility and bioavailability are needed to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid involves the reaction of curcumin with 3-bromo-4-(carboxymethoxy)-5-methoxybenzaldehyde and malononitrile. The reaction is carried out in the presence of a base and a solvent such as ethanol or dimethylformamide. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In Alzheimer's disease research, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to reduce amyloid beta accumulation and improve cognitive function in animal models. In diabetes research, 4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.
Eigenschaften
IUPAC Name |
4-[(E)-2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO6/c1-26-16-8-11(7-15(20)18(16)27-10-17(22)23)6-14(9-21)12-2-4-13(5-3-12)19(24)25/h2-8H,10H2,1H3,(H,22,23)(H,24,25)/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYYDGODDEBBA-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)
![N-(4-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5030676.png)
![2-(4-methylphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5030689.png)
![1-{5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5030695.png)
![N-[bis(4-fluorophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B5030697.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5030705.png)
![[1-[(5-chloro-2-thienyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5030706.png)


![3-[(4-bromo-2-fluorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5030726.png)

![4-{[2-(2-furoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5030737.png)
![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)